2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide
Description
This compound features a pyrazolo[4,3-c]quinolinone core substituted with a 3-fluorobenzyl group at position 5 and an N-(4-methylphenyl)acetamide moiety at position 2. The 3-fluorophenyl and 4-methylphenyl groups enhance lipophilicity and bioavailability, which are critical for membrane permeability and target engagement.
Properties
IUPAC Name |
2-[5-[(3-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2/c1-17-9-11-20(12-10-17)28-24(32)16-31-26(33)22-15-30(14-18-5-4-6-19(27)13-18)23-8-3-2-7-21(23)25(22)29-31/h2-13,15H,14,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENYVSUMXHIEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-fluorobenzylamine and a suitable diketone.
Introduction of the acetamide group: This step involves the reaction of the pyrazoloquinoline intermediate with 4-methylphenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling pathways.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinolinone vs. Pyrazolo[3,4-d]pyrimidine
The target compound’s pyrazolo[4,3-c]quinolinone core differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 83 in ) in ring fusion and electron density.
Triazolo[4,3-c]pyrimidine Derivatives
describes N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide, which shares the N-(aryl)acetamide group but replaces the pyrazoloquinolinone with a triazolopyrimidine core. This substitution reduces steric hindrance, favoring kinase inhibition (e.g., JAK/STAT pathways) over intercalation mechanisms .
Substituent Effects
Fluorophenyl vs. Methylphenyl Groups
- The 3-fluorobenzyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., ’s 2-(4-methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide). Fluorination reduces oxidative degradation by cytochrome P450 enzymes .
- The N-(4-methylphenyl)acetamide group is a common pharmacophore in anti-inflammatory agents (e.g., ’s anti-exudative acetamides). Its electron-donating methyl group enhances solubility while maintaining target affinity .
Physicochemical Properties
*Calculated using fragment-based methods.
†Melting point data from pyrazolo[3,4-d]pyrimidine analogs .
‡Directly reported in .
Key Research Findings
Fluorine Positioning Matters : The 3-fluorophenyl group in the target compound avoids metabolic hotspots compared to 4-fluorophenyl analogs (), which are prone to hydroxylation .
Acetamide Flexibility : N-(4-methylphenyl)acetamide derivatives (e.g., ) show superior pharmacokinetics over bulkier sulfinyl or cyclohexyl groups () .
Heterocyclic Core Dictates Target Specificity: Pyrazoloquinolinones exhibit broader kinase inhibition, while triazolopyrimidines () favor cytokine modulation .
Biological Activity
The compound 2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide is a member of the pyrazoloquinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.41 g/mol. The structure features both pyrazole and quinoline moieties, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.41 g/mol |
| CAS Number | 1115279-70-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simple precursors to form the pyrazoloquinoline core. Key steps include:
- Formation of the Pyrazoloquinoline Core : Utilizing various halogenated compounds and amines.
- Introduction of the 3-Fluorobenzyl Group : Achieved through nucleophilic substitution reactions.
- Acetamide Moiety Addition : Finalizing the structure by acylation reactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HeLa and HCT116. The compound exhibits an IC50 value in the low micromolar range, indicating potent activity against tumor cells.
The biological activity is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound has shown promising results as an inhibitor of several kinases involved in cancer progression. For instance, it inhibits VEGFR-2 kinase with an IC50 value of 1.46 µM, impacting angiogenesis.
- Apoptosis Induction : Mechanistic studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
- Study on HeLa Cells :
- Objective : Evaluate cytotoxic effects on cervical cancer cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
- In Vivo Efficacy :
- Model : SW620 colorectal carcinoma xenografts in mice.
- Results : Oral administration resulted in a significant reduction in tumor size compared to control groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
- Methodology : Multi-step organic synthesis typically involves coupling pyrazoloquinoline scaffolds with fluorophenyl and acetamide moieties. For example:
Step 1 : Formation of the pyrazolo[4,3-c]quinolin-3-one core via cyclization using trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) .
Step 2 : Introduction of the 3-fluorophenylmethyl group via alkylation or nucleophilic substitution .
Step 3 : Acetamide coupling using N-(4-methylphenyl)acetamide derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| Pyrazoloquinolin-3-one | Core scaffold | |
| 3-Fluorophenylmethyl bromide | Alkylating agent |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- NMR : H/C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing pyrazoloquinoline N-oxide configurations) .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous pyrimidine-thiazolo compounds .
- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H] for CHFNO) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize impurities?
- Methodology :
- Factor screening : Use Plackett-Burman designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) .
- Response surface modeling : Central Composite Design (CCD) to maximize yield while minimizing byproducts like dehalogenated intermediates .
- Case Study : A 2019 study on pyridine derivatives achieved 22% yield improvement by optimizing solvent (DMF vs. THF) and reaction time (48 vs. 72 hrs) .
Q. What strategies address contradictory bioactivity data across assay platforms?
- Methodology :
- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free kinase inhibition vs. cell-based proliferation assays) .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products (e.g., fluorophenyl hydrolysis) .
- Structural analogs : Compare activity trends with derivatives lacking the 4-methylphenyl group to isolate pharmacophore contributions .
Q. How can computational modeling predict metabolic stability and off-target interactions?
- Methodology :
- DFT calculations : Map electrostatic potential surfaces to identify susceptible sites for oxidative metabolism (e.g., fluorophenyl ring) .
- Molecular docking : Screen against CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict drug-drug interactions .
- MD simulations : Assess binding kinetics to target proteins (e.g., kinase domains) under physiological conditions .
Q. What mechanistic insights explain regioselectivity in derivatization reactions?
- Methodology :
- Isotopic labeling : Use O-tracing to track oxygen migration in pyrazoloquinoline N-oxide rearrangements .
- In situ IR spectroscopy : Monitor intermediate formation (e.g., enolate species) during acetamide coupling .
- Crystallographic snapshots : Capture reactive intermediates, as done for pyrrolo[3,2-d]pyrimidine derivatives .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility and stability profiles?
- Methodology :
- Forced degradation studies : Expose the compound to heat, light, and pH extremes; analyze via UPLC-PDA to identify degradation pathways .
- Solvent screening : Use Hansen solubility parameters (HSPiP software) to reconcile differences in DMSO vs. aqueous solubility .
- Cross-lab validation : Collaborate with independent labs to standardize protocols (e.g., USP <1092> for dissolution testing) .
Tables of Key Parameters
Table 1 : Synthetic Optimization Parameters (DoE Example)
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 60°C | 100°C | 80°C |
| Catalyst (mol%) | 5% | 15% | 10% |
| Reaction Time | 12 hrs | 36 hrs | 24 hrs |
| Reference: Adapted from pyridine derivative optimization |
Table 2 : Spectral Data for Structural Validation
| Technique | Key Peaks | Interpretation |
|---|---|---|
| H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, quinoline-H) | Confirms pyrazoloquinoline core |
| X-ray (CCDC) | P2/c space group | Validates crystal packing |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
